2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
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Overview
Description
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is an organic compound with the molecular formula C16H18ClNO It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a chlorophenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine typically involves the reaction of 4-(tert-butyl)phenol with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize efficiency and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with similar structural features but different functional groups.
2,4,6-Tri-tert-butylphenol: Another compound with multiple tert-butyl groups, used as an antioxidant.
tert-Butyl bromoacetate: A compound used in organic synthesis with a tert-butyl group
Uniqueness
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPVJNOOECEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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